4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-chloro-6-fluoropyridine with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral activities. It has shown promise as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes, including kinases and proteases, by binding to their active sites. This binding can disrupt the normal function of these enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor featuring a pyrido[2,3-d]pyrimidine moiety.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Dihydroartemisinin-pyrido[2,3-d]pyrimidine: A derivative with significant antiproliferative effects.
Uniqueness
4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, fluorine, and methyl groups makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C8H5ClFN3 |
---|---|
Molecular Weight |
197.60 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H5ClFN3/c1-4-12-7(9)6-2-5(10)3-11-8(6)13-4/h2-3H,1H3 |
InChI Key |
HVOZPZFBSRJZJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=N2)F)C(=N1)Cl |
Origin of Product |
United States |
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